
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMS is a sulfonamide derivative of 2,5-dimethoxybenzene, which is a common building block in the synthesis of organic compounds.
作用机制
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins that are responsible for inflammation and pain. This compound may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and edema. This compound may have potential applications in the treatment of inflammatory conditions, such as arthritis and asthma. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling this compound, and appropriate safety precautions should be followed.
未来方向
There are several potential future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide. One area of interest is the development of new drugs based on the structure of this compound. This compound may also have potential applications in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, new synthesis methods for this compound may be developed to improve its yield and purity.
合成方法
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid, followed by the addition of 3,5-dimethyl aniline and sodium hydroxide. The resulting product is then purified through crystallization or column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block in the synthesis of organic materials with unique properties, such as fluorescence and conductivity. In analytical chemistry, this compound has been used as a reagent for the detection of various analytes, including amino acids and sugars.
属性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-10-5-11(2)7-12(6-10)18-23(19,20)16-9-14(21-3)13(17)8-15(16)22-4/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOXGFJCEKXVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)
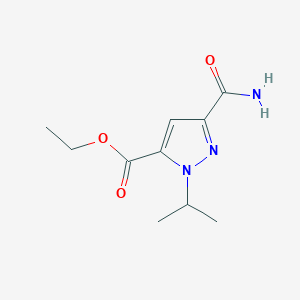
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)
![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)

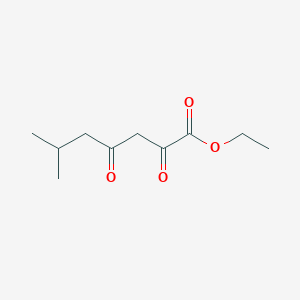
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
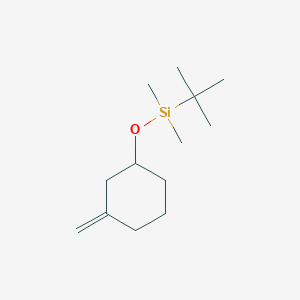
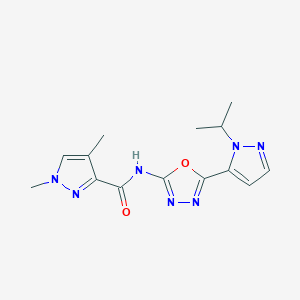
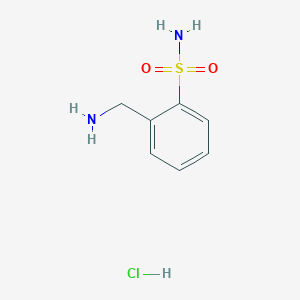
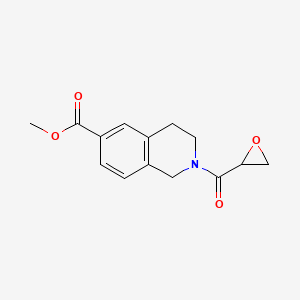

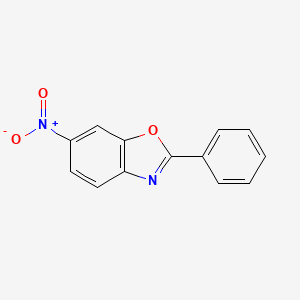
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)